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Compound of Interest

Compound Name: Sodium aescinate

Cat. No.: B10790204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and

methodologies for the intravenous (IV) delivery of Sodium Aescinate (SA), a triterpenoid

saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). SA is

widely investigated for its anti-inflammatory, anti-edematous, and neuroprotective properties.

Preclinical Pharmacodynamics and Efficacy
Sodium Aescinate has demonstrated significant efficacy in a variety of preclinical models,

primarily through its potent anti-inflammatory and neuroprotective activities.

Anti-inflammatory Effects
Intravenous Sodium Aescinate has been shown to mitigate inflammation in various animal

models. A key mechanism of its anti-inflammatory action involves the modulation of the

glucocorticoid receptor (GR)/NF-κB signaling pathway.[1] Studies in mouse models of acetic

acid-induced capillary permeability and carrageenan-induced paw edema have demonstrated

that SA can significantly inhibit these inflammatory responses.[1] Furthermore, in a mouse

model of hepatocellular carcinoma, intraperitoneal administration of Sodium Aescinate
injection liquid at doses of 1.4 mg/kg and 2.8 mg/kg led to a significant decrease in serum

levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.
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Table 1: Anti-inflammatory and Anti-tumor Effects of Sodium Aescinate in a Hepatocellular

Carcinoma Mouse Model

Treatment
Group

Dose
(mg/kg, i.p.)

Tumor
Inhibition
Rate (%)

Serum IL-1β
(pg/mL)

Serum IL-6
(pg/mL)

Serum TNF-
α (pg/mL)

Model

Control
- - 185.4 ± 12.3 210.7 ± 15.8 155.2 ± 11.9

Sodium

Aescinate
1.4 20.07 150.1 ± 10.5 175.4 ± 12.1 128.6 ± 9.7*

Sodium

Aescinate
2.8 31.83 125.8 ± 9.6 148.9 ± 11.3 105.4 ± 8.5**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the model control group.

Neuroprotective Effects
Sodium Aescinate exhibits neuroprotective properties by inhibiting microglia activation, a key

process in neuroinflammation.[2] In preclinical models of traumatic brain injury (TBI) and

lipopolysaccharide-induced neuroinflammation, intravenously administered SA at a dose of 1

mg/kg was found to suppress microglial activation and reduce the expression of inflammatory

proteins such as iNOS and COX-2.[2] This neuroprotective effect is believed to be mediated

through the inhibition of the NF-κB signaling pathway.[2] Additionally, SA has been shown to

provide neuroprotection in experimental TBI by activating the Nrf2-ARE pathway, which helps

in combating oxidative stress.

Preclinical Pharmacokinetics and Toxicology
While the "short half-life" of Sodium Aescinate is often cited as a limitation for its clinical

application, specific quantitative pharmacokinetic parameters from preclinical intravenous

studies are not extensively reported in publicly available literature.[3]

Distribution and Excretion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b10790204?utm_src=pdf-body
https://www.benchchem.com/product/b10790204?utm_src=pdf-body
https://patents.google.com/patent/CN110862429A/en
https://patents.google.com/patent/CN110862429A/en
https://patents.google.com/patent/CN110862429A/en
https://www.benchchem.com/product/b10790204?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8986259/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10790204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Following a single intravenous dose of 4 mg/kg in rats, Sodium Aescinate distributes to

various organs. The highest concentrations are observed in the liver, followed by the kidneys,

lungs, spleen, and heart. The compound is primarily cleared by the liver and excreted through

feces, bile, and urine.

Table 2: Tissue Distribution and Excretion of Sodium Aescinate in Rats (4 mg/kg IV)

Parameter Value

Tissue Concentration (ng/mL)

Liver 916

Kidney 587

Lung 463

Spleen 216

Heart 90.9

24-hour Excretion Rate (%)

Feces (Male / Female) 31.41 / 31.84

Urine (Male / Female) 13.43 / 21.77

Bile (Male / Female) 31.92 / 36.20

Toxicology
The acute toxicity of intravenously administered Sodium Aescinate has been evaluated in

mice. It is important to note that different formulations can significantly impact the toxicity

profile.

Table 3: Acute Intravenous Toxicity of Sodium Aescinate in Mice
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Formulation LD50 (mg/kg)
95% Confidence Interval
(mg/kg)

Standard IV Injection 4.17 (as reported in literature) Not Available

Liposomal IV Injection 9.04 7.831–10.662

The liposomal formulation demonstrated a higher LD50, suggesting a better safety profile

compared to the standard injection.

Experimental Protocols
Protocol 1: Intravenous Administration of Sodium
Aescinate in Mice
This protocol provides a general guideline for the intravenous administration of Sodium
Aescinate to mice via the tail vein. Researchers should optimize the parameters based on their

specific experimental design.

Materials:

Sodium Aescinate (lyophilized powder)

Sterile 0.9% Sodium Chloride (Normal Saline) for injection

Sterile syringes and needles (e.g., 27-30 gauge)

Mouse restrainer

Heat lamp or warming pad (optional, to induce vasodilation)

Procedure:

Preparation of Injection Solution:

Aseptically reconstitute the lyophilized Sodium Aescinate powder with sterile normal

saline to the desired stock concentration. A common concentration for preclinical studies is

1 mg/mL.[3] Ensure the powder is completely dissolved.
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Further dilute the stock solution with sterile normal saline to achieve the final desired

concentration for injection based on the animal's body weight and the target dose.

Animal Preparation:

Accurately weigh the mouse to determine the precise injection volume.

Place the mouse in a suitable restrainer to secure it and expose the tail.

To facilitate injection, warm the tail using a heat lamp or a warming pad for a few minutes

to induce vasodilation of the tail veins.

Intravenous Injection:

Swab the tail with an appropriate antiseptic.

Identify one of the lateral tail veins.

Insert the needle, bevel up, into the vein at a shallow angle.

Slowly inject the calculated volume of the Sodium Aescinate solution. The injection rate

should be consistent and slow to avoid adverse reactions. An injection rate of

approximately 1 mL/min has been used in rabbit studies and can be adapted for mice with

appropriate volume adjustments.[3]

If successful, no resistance should be felt, and there should be no bleb formation at the

injection site.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Post-injection Monitoring:

Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common model to evaluate the anti-inflammatory effects of

intravenously administered Sodium Aescinate.
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Materials:

Sodium Aescinate injection solution (prepared as in Protocol 1)

1% Carrageenan solution in sterile saline

Pletysmometer or digital calipers

Sprague-Dawley rats

Procedure:

Animal Groups:

Divide the rats into experimental groups: a vehicle control group (receiving normal saline

IV), and one or more Sodium Aescinate treatment groups (e.g., 0.9 mg/kg, 1.8 mg/kg, 3.6

mg/kg IV).[3]

Drug Administration:

Administer the appropriate treatment (vehicle or Sodium Aescinate) intravenously via the

tail vein one hour before inducing inflammation.[3]

Induction of Edema:

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw

of each rat.[3]

Measurement of Paw Edema:

Measure the paw volume using a pletysmometer or paw thickness with digital calipers

immediately before the carrageenan injection (baseline) and at regular intervals afterward

(e.g., 1, 2, 3, 4, and 5 hours).

Data Analysis:

Calculate the percentage of edema inhibition for each treatment group compared to the

vehicle control group at each time point.
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Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of Sodium Aescinate are mediated through the modulation of specific

signaling pathways. The following diagrams illustrate the key pathways involved in its anti-

inflammatory and neuroprotective actions.
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Anti-inflammatory Signaling Pathway
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Caption: Sodium Aescinate's anti-inflammatory mechanism.
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Neuroprotective Signaling Pathway
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Caption: Neuroprotective mechanisms of Sodium Aescinate.
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Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of

intravenous Sodium Aescinate in a preclinical animal model.
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Start: Animal Model Selection
(e.g., Rat, Mouse)

Animal Grouping
(Vehicle, SA Dose 1, SA Dose 2...)
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(Aseptic technique, appropriate vehicle)

Intravenous Administration
(e.g., Tail Vein)

Induction of Pathology
(e.g., Inflammation, TBI)

Observation & Data Collection
(e.g., Paw Volume, Neurological Score)
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End: Data Interpretation & Conclusion
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Caption: Preclinical evaluation workflow for IV Sodium Aescinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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